1-(2-methoxyphenyl)piperazine, HCl

Serotonin receptor selectivity 5-HT1A affinity Pharmacophore optimization

1-(2-Methoxyphenyl)piperazine hydrochloride (CAS 5464-78-8) is a key arylpiperazine intermediate and pharmacophore with a molecular weight of 228.72 g/mol. It serves as a versatile building block in the synthesis of various CNS-active compounds, including the antihypertensive drug urapidil.

Molecular Formula C11H16ClN2O
Molecular Weight 227.71 g/mol
Cat. No. B12366536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyphenyl)piperazine, HCl
Molecular FormulaC11H16ClN2O
Molecular Weight227.71 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCNCC2.[Cl]
InChIInChI=1S/C11H16N2O.Cl/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;
InChIKeyHOVMRUUGNVCBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)piperazine HCl: Procurement and Research Overview for a Key Serotonin Receptor Scaffold


1-(2-Methoxyphenyl)piperazine hydrochloride (CAS 5464-78-8) is a key arylpiperazine intermediate and pharmacophore with a molecular weight of 228.72 g/mol [1]. It serves as a versatile building block in the synthesis of various CNS-active compounds, including the antihypertensive drug urapidil [2]. Its core structural motif is crucial for conferring high affinity towards serotonin receptors, particularly the 5-HT1A subtype, making it a fundamental component in the design of novel antidepressants, anxiolytics, and receptor probes [3]. The compound is commercially available as a research chemical with defined purity specifications (>98% by HPLC) for use in medicinal chemistry and pharmacological studies .

Why 1-(2-Methoxyphenyl)piperazine HCl Cannot Be Substituted with Generic Arylpiperazines in 5-HT1A Research


Substitution of 1-(2-methoxyphenyl)piperazine with other generic arylpiperazines is not feasible due to dramatic differences in receptor affinity, functional selectivity, and downstream pharmacological outcomes. Small changes in the aryl substitution pattern profoundly impact the ligand's interaction with 5-HT1A and other off-target receptors [1]. For instance, the presence and position of the ortho-methoxy group are critical for achieving high 5-HT1A affinity and a specific balance of agonist/antagonist properties, which differs substantially from para-substituted or unsubstituted analogs [2]. Therefore, direct procurement of this specific building block or reference standard is essential for ensuring experimental reproducibility and maintaining the intended pharmacological profile of the final compound, as even closely related congeners exhibit non-interchangeable activity profiles [3].

Quantitative Differentiation of 1-(2-Methoxyphenyl)piperazine HCl Against Key Comparators


Superior 5-HT1 Selectivity Over TFMPP

1-(2-Methoxyphenyl)piperazine (2-MPP) demonstrates a significantly enhanced selectivity profile for 5-HT1 sites compared to the structurally related serotonin agonist 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP). While possessing comparable binding affinity, 2-MPP is a far more selective tool compound, reducing off-target interactions. [1]

Serotonin receptor selectivity 5-HT1A affinity Pharmacophore optimization

Structural Prerequisite for High-Affinity Antagonist Development

The 1-(2-methoxyphenyl)piperazine fragment is essential for achieving potent antagonist activity at 5-HT1A receptors. When this core is extended with specific linkers (e.g., a benzotriazole group), it yields compounds with demonstrated presynaptic and postsynaptic antagonism in behavioral models. Modifications to this core result in a significant alteration or loss of this specific functional profile. [1]

5-HT1A antagonist Structure-activity relationship CNS drug design

Essential Intermediate for High-Yield Urapidil Synthesis

1-(2-Methoxyphenyl)piperazine hydrochloride is the designated key intermediate for synthesizing the antihypertensive drug urapidil. Patented synthetic routes specifically require this intermediate to achieve industrially viable yields and product purity, distinguishing it from other piperazine derivatives that cannot be substituted into this reaction pathway. [1]

Urapidil intermediate Process chemistry Antihypertensive drug synthesis

Superior Antidepressant-like Potency Compared to Imipramine

A specific derivative of 1-(2-methoxyphenyl)piperazine, namely 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibits significantly stronger antidepressant-like effects in vivo compared to the tricyclic antidepressant imipramine. The derivative achieves a comparable or superior effect at half the dose, indicating greater in vivo potency. [1]

Antidepressant activity Tail suspension test In vivo pharmacology

Defined Dual 5-HT1A/5-HT7 Affinity Profile

Derivatives based on the 1-(2-methoxyphenyl)piperazine core, such as 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibit a highly defined dual affinity profile for both 5-HT1A and 5-HT7 receptors. The quantitative ratio of these affinities (Ki 5-HT1A <1 nM vs. Ki 5-HT7 = 34 nM) is a distinguishing feature that guides target engagement and may be critical for a specific polypharmacological effect not observed with ligands that are highly selective for a single receptor subtype. [1]

5-HT7 receptor affinity Dual serotonin receptor ligand Antidepressant drug discovery

High Purity Specifications for Reproducible Research

Commercial sources provide 1-(2-Methoxyphenyl)piperazine hydrochloride with a guaranteed minimum purity of >98.0% as determined by both HPLC and precipitation titration. This high purity specification, along with confirmatory NMR analysis, ensures minimal batch-to-batch variability, which is critical for generating reliable and reproducible results in both in vitro and in vivo studies.

Analytical chemistry Quality control Chemical purity

Key Applications of 1-(2-Methoxyphenyl)piperazine HCl in Research and Industry


Preclinical Development of Next-Generation Dual 5-HT1A/5-HT7 Antidepressants

This compound is the foundational building block for synthesizing novel derivatives with a defined dual affinity for 5-HT1A and 5-HT7 receptors, a profile associated with enhanced antidepressant efficacy and faster onset of action in preclinical models [1]. The specific dual affinity profile (Ki 5-HT1A <1 nM; Ki 5-HT7 = 34 nM) of its lead derivatives serves as a benchmark for structure-activity relationship (SAR) studies aimed at optimizing this polypharmacology [1]. The high selectivity of the core for 5-HT1 sites (100-fold) also provides a cleaner starting point for designing more selective ligands [2].

Industrial Manufacturing of the Antihypertensive Drug Urapidil

1-(2-Methoxyphenyl)piperazine hydrochloride is a patented and essential key intermediate in the large-scale synthesis of urapidil hydrochloride [3]. For chemical process development and pharmaceutical manufacturing, the procurement of this specific intermediate is non-negotiable for adhering to established, efficient, and protected synthetic routes. Its high commercial purity (≥98%) also supports robust and reproducible industrial processes .

Fabrication of 5-HT1A Receptor Probes for Behavioral Pharmacology

The 1-(2-methoxyphenyl)piperazine core is a proven pharmacophore for creating potent 5-HT1A receptor antagonists. Researchers can functionalize this core to develop new chemical probes, such as 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, which has been validated as a pre- and post-synaptic antagonist in various behavioral models [4]. This enables detailed investigation into the role of 5-HT1A receptors in CNS functions like mood, anxiety, and cognition. The core's high selectivity over TFMPP makes it a superior starting point for developing more specific tools [2].

Reference Standard for Analytical and Forensic Chemistry

Due to its well-defined structure and availability as a high-purity (>98%) crystalline solid with a sharp melting point (212-216°C), 1-(2-Methoxyphenyl)piperazine hydrochloride is an ideal analytical reference standard . It is used in forensic laboratories for the identification and quantification of related substances and is listed as a reference material for such applications [5]. Its validated spectral data (e.g., IR, NMR) from reputable databases like SpectraBase further support its use in method validation and compound characterization [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-methoxyphenyl)piperazine, HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.